REACTION_CXSMILES
|
N[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([I:9])=[C:4]([CH3:10])[N:3]=1.N([O-])=[O:12].[Na+]>OS(O)(=O)=O.O>[CH3:8][C:7]1[C:2](=[O:12])[NH:3][C:4]([CH3:10])=[C:5]([I:9])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C=C1C)I)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1.5 h the cooling bath was removed
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed to r.t. over 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solids air dried
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(NC(=C(C1)I)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.7 mmol | |
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |